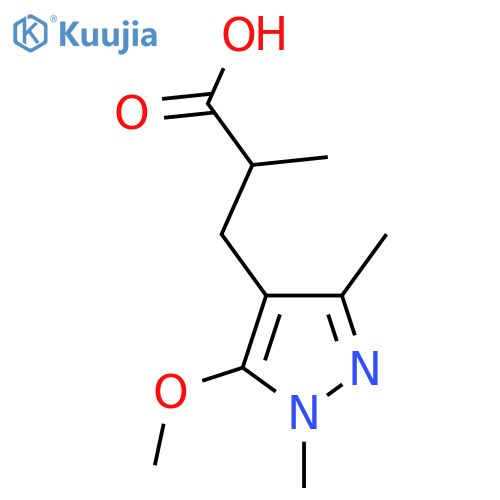Cas no 1601830-06-1 (3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid)

1601830-06-1 structure
商品名:3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 1601830-06-1
- EN300-1851425
-
- インチ: 1S/C10H16N2O3/c1-6(10(13)14)5-8-7(2)11-12(3)9(8)15-4/h6H,5H2,1-4H3,(H,13,14)
- InChIKey: MPJLFTVEIFNQIZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C(C)=NN1C)CC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 212.11609238g/mol
- どういたいしつりょう: 212.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 64.4Ų
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851425-1.0g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1851425-2.5g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-0.05g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-5.0g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1851425-1g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-0.25g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-0.5g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-10.0g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1851425-0.1g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1851425-5g |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
1601830-06-1 | 5g |
$2235.0 | 2023-09-19 |
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1601830-06-1 (3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
